molecular formula C14H17NO3 B555866 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline CAS No. 16357-59-8

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

Cat. No. B555866
CAS RN: 16357-59-8
M. Wt: 247.29 g/mol
InChI Key: GKQLYSROISKDLL-UHFFFAOYSA-N
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Patent
US05464746

Procedure details

Dbf-BAE (0.022 mmol), prepared above (F246), and EEDQ (0.024 mmol) are dissolved in NMP (0.3 mL). After 2 h of stirring at ambient temperature, N-glycylfluoresceinamine (0.022 mmol) and DIEA (0.012 mL, 0.067 mmol) are added as in examples 17 and 19 above. After about 18 h at ambient temperature, protected from light, the solvent is removed under reduced pressure and the residue purified by preparative TLC (reversed phase C18, 1 mm, methanol/500 mM NaCl, 6:4) giving the tracer shown below. ##STR15## D. Production of Antisera
Name
Quantity
0.024 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.012 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCO[CH:4]1N(C(OCC)=O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1.CCN(C(C)C)[CH:22]([CH3:24])[CH3:23].CN1C(=[O:34])CCC1>>[CH:8]1[C:7]2[C:6]3[CH:23]=[CH:22][CH:24]=[CH:4][C:5]=3[O:34][C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.024 mmol
Type
reactant
Smiles
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
Step Two
Name
Quantity
0.012 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 h of stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After about 18 h at ambient temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by preparative TLC (reversed phase C18, 1 mm, methanol/500 mM NaCl, 6:4)
CUSTOM
Type
CUSTOM
Details
giving the tracer

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.